molecular formula C9H5ClF3N B1309722 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile CAS No. 22902-82-5

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B1309722
CAS No.: 22902-82-5
M. Wt: 219.59 g/mol
InChI Key: VHHNQKBCGYUWAM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed:

    Oxidation: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethylamine.

    Substitution: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile.

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activities, influencing various cellular processes.

Comparison with Similar Compounds

  • 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile
  • 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
  • 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetonitrile

Comparison: Compared to its analogs, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits unique reactivity due to the presence of the chloro group, which can participate in various substitution reactions. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s chemical stability and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHNQKBCGYUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407439
Record name [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22902-82-5
Record name [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.94 g of 4-bromomethyl-1-chloro-2-trifluoromethyl-benzene (14.4 mmol) and 1.06 g sodium cyanide (21.6 mmol) were suspended in 12 ml DMSO under argon and stirring and heated to 50° C. for 1 h. The reaction mixture was then poured on water/ice and extracted four times with DCM. The combined organic phases were washed with water, dried with magnesium sulfate, filtered and concentrated in vacuo, leading to 3.188 g of (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile as a dark red oil, which was directly used in the next step.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

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